Improved Lipophilicity Profile Compared to Parent Nicotinic Acid for Enhanced Membrane Permeability
The substitution of a 4-fluoro-3-methoxyphenyl group onto the nicotinic acid core significantly increases lipophilicity, a key parameter for passive membrane diffusion and bioavailability. The target compound has a calculated partition coefficient (XLogP3-AA) of 2.1 [1]. In comparison, the parent compound, nicotinic acid, has a reported XLogP3-AA of 0.5 [2]. This difference of +1.6 log units suggests a greater than 30-fold increase in predicted lipophilicity, making the target compound a more suitable scaffold for designing cell-permeable drug candidates or probes that require crossing lipid bilayers.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Nicotinic Acid: 0.5 |
| Quantified Difference | +1.6 log units (approx. 40x higher predicted partition coefficient) |
| Conditions | Calculated property using XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity directly correlates with improved passive permeability across cell membranes, a critical factor in early-stage drug discovery and chemical probe development.
- [1] PubChem. (2024). 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid. PubChem Compound Summary for CID 53223395. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Nicotinic Acid. PubChem Compound Summary for CID 938. National Center for Biotechnology Information. View Source
